5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol
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Overview
Description
5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol is a heterocyclic compound that features a fused ring system containing both pyrrole and triazine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of nitrogen atoms in the ring structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions can yield the desired compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic methodologies. A notable example is the two-vessel-operated process that utilizes pyrrole, chloramine, and formamidine acetate, resulting in a 55% overall yield . This method is designed to ensure safety, control impurities, and facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol involves its interaction with specific molecular targets. For instance, it acts as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to interact with multiple targets, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: A parent compound with similar structural features.
Pyrrolo[1,2-d][1,3,4]oxadiazines: Compounds with a different ring fusion but similar nitrogen content.
Uniqueness
5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol is unique due to its specific substitution pattern and the presence of both pyrrole and triazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5,6-dimethyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-3-11-7(6(5)2)8(12)9-4-10-11/h3-4H,1-2H3,(H,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOECYEZAJRTTHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C1C)C(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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